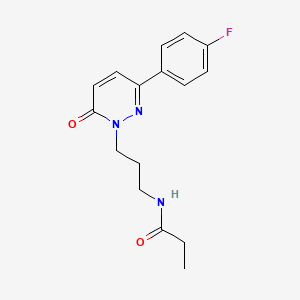

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-15(21)18-10-3-11-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHZLEYOPIINOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using alkyl halides in the presence of a base.

Formation of the Propionamide Group: The final step involves the conversion of the terminal functional group to a propionamide, typically through an amidation reaction using propionic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl moiety may enhance these effects by increasing the compound's binding affinity to cancer cell receptors .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Similar derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting that N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide could serve as a lead compound for developing new anti-inflammatory drugs .

Neurological Applications

Recent studies suggest that compounds with the oxopyridazine structure may have neuroprotective effects. Research on related compounds indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

- N-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

- N-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

Uniqueness

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for various applications.

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

- Molecular Formula : C18H21FN4O2

- Molecular Weight : 338.34 g/mol

- CAS Number : 1224167-66-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors.

The mechanism of action involves binding to specific targets that modulate biochemical pathways. For instance, studies suggest that it may inhibit certain kinases involved in cancer progression, similar to other compounds in its class.

1. Anticancer Activity

Recent studies have explored the anticancer potential of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human breast cancer cells (MDA-MB-468 and MCF-7) and colon cancer cells (HT29 and HCT-116).

Table 1: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-468 | <1.0 | Most sensitive to treatment |

| MCF-7 | 2.5 | Moderate sensitivity |

| HT29 | 5.0 | Lower sensitivity |

| HCT-116 | 4.0 | Lower sensitivity |

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes associated with cancer metabolism and progression. For example, it may exhibit inhibitory activity against xanthine oxidase, which is relevant for conditions like gout and hyperuricemia.

Case Study 1: In Vivo Efficacy

A study conducted on mice models demonstrated that administration of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development in clinical settings. The half-life was determined to be approximately 4 hours, suggesting a need for multiple dosing for sustained efficacy.

Research Findings

Recent publications have provided insights into the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the fluorophenyl group can enhance biological activity. Furthermore, ongoing research aims to optimize these compounds for better selectivity and potency against specific cancer types.

Q & A

Q. What are the recommended synthetic routes for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with coupling 4-fluorophenyl groups to a pyridazinone core via nucleophilic substitution or transition-metal catalysis. Propylpropionamide side chains can be introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors (e.g., ethanol/piperidine at 0–5°C for 2 hours improves yield in similar amide couplings) .

Q. How should researchers characterize the chemical structure and purity of this compound?

Methodological Answer:

- Structural confirmation :

- NMR : Analyze / NMR for pyridazinone ring protons (~6.5–8.5 ppm) and fluorophenyl aromatic signals.

- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm) and amide N-H bonds (~3300 cm) .

- Purity assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

Methodological Answer:

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–10). Fluorophenyl groups may reduce water solubility, necessitating co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if conjugated systems (e.g., pyridazinone) are prone to photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

Methodological Answer:

- Reactivity prediction : Use quantum chemical calculations (e.g., DFT) to model pyridazinone ring electrophilicity and fluorophenyl substituent effects. Tools like Gaussian or ORCA can optimize transition states for nucleophilic attacks .

- Biological activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). The fluorophenyl group may enhance binding via hydrophobic interactions, as seen in trifluoromethyl-containing analogs .

Q. What experimental design strategies are effective in optimizing synthesis yield and minimizing by-products?

Methodological Answer:

- Factorial design : Screen factors (e.g., temperature, solvent ratio, catalyst) using a 2 design. For example, a central composite design (CCD) can optimize ethanol/piperidine ratios to suppress side reactions in amide bond formation .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to maximize yield and minimize impurities .

Q. How can researchers evaluate this compound’s potential as a kinase inhibitor or in other therapeutic applications?

Methodological Answer:

- In vitro assays :

- Kinase inhibition : Use ADP-Glo™ assays to measure IC values against recombinant kinases (e.g., EGFR or VEGFR2).

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assays) with fluorouracil as a positive control.

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What strategies address discrepancies in physicochemical data (e.g., logP, pKa) across studies?

Methodological Answer:

- Cross-validation : Compare experimental logP (shake-flask method) with computational predictions (ACD/Labs Percepta). For pKa, use potentiometric titration and validate via -NMR pH-dependent chemical shifts .

- Standardized protocols : Adopt OECD guidelines for partition coefficient measurements to reduce inter-lab variability .

Q. How can reaction fundamentals inform scale-up strategies for this compound?

Methodological Answer:

- Kinetic studies : Determine rate laws for key steps (e.g., pyridazinone ring formation) using in-situ FTIR or HPLC.

- Process simulation : Use Aspen Plus to model heat/mass transfer during scale-up. Membrane separation (e.g., nanofiltration) may purify intermediates efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.